molecular formula C19H16ClN3O4S2 B11165589 1-(4-chlorophenyl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-5-oxopyrrolidine-3-carboxamide

1-(4-chlorophenyl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11165589
M. Wt: 449.9 g/mol
InChI Key: GXEXUAWRIFUDIU-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-5-oxopyrrolidine-3-carboxamide is a complex organic compound with a unique structure that includes a chlorophenyl group, a methylsulfonyl group, and a benzothiazole ring

Preparation Methods

The synthesis of 1-(4-chlorophenyl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-5-oxopyrrolidine-3-carboxamide involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Ring: This can be achieved by reacting 2-aminothiophenol with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the Methylsulfonyl Group: The benzothiazole intermediate is then treated with methylsulfonyl chloride in the presence of a base such as triethylamine.

    Formation of the Pyrrolidine Ring: The intermediate is then reacted with a suitable pyrrolidine derivative.

    Final Coupling: The final step involves coupling the chlorophenyl group with the pyrrolidine-benzothiazole intermediate under appropriate conditions.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to speed up the reactions.

Chemical Reactions Analysis

1-(4-chlorophenyl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-5-oxopyrrolidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-chlorophenyl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-5-oxopyrrolidine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

1-(4-chlorophenyl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-5-oxopyrrolidine-3-carboxamide can be compared with similar compounds such as:

    4-chlorophenyl methyl sulfone: This compound shares the chlorophenyl and methylsulfonyl groups but lacks the benzothiazole and pyrrolidine rings.

    Benzothiazole derivatives: These compounds share the benzothiazole ring but may have different substituents.

    Pyrrolidine derivatives: These compounds share the pyrrolidine ring but may have different substituents.

The uniqueness of this compound lies in its combination of these functional groups, which imparts specific chemical and biological properties.

Properties

Molecular Formula

C19H16ClN3O4S2

Molecular Weight

449.9 g/mol

IUPAC Name

1-(4-chlorophenyl)-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C19H16ClN3O4S2/c1-29(26,27)14-6-7-15-16(9-14)28-19(21-15)22-18(25)11-8-17(24)23(10-11)13-4-2-12(20)3-5-13/h2-7,9,11H,8,10H2,1H3,(H,21,22,25)

InChI Key

GXEXUAWRIFUDIU-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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